Dimethylprop-2-ynylsulphonium bromide
Overview
Description
Dimethylprop-2-ynylsulphonium bromide is an organosulfur compound that features a sulphonium ion bonded to a prop-2-ynyl group and two methyl groups, with bromide as the counterion. This compound is known for its ability to undergo isomerization and nucleophilic addition reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Dimethylprop-2-ynylsulphonium bromide can be synthesized through the reaction of dimethyl sulfide with propargyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or dimethylformamide, under mild heating conditions. The resulting product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Dimethylprop-2-ynylsulphonium bromide undergoes several types of chemical reactions:
Isomerization: In neutral or basic medium, it readily isomerizes to its allenic form.
Nucleophilic Addition: The allenic isomer can undergo base-catalyzed nucleophilic additions with carboxylic acids, forming activated vinyl esters.
Dealkylation: Under certain conditions, dealkylation at the sulphonium center can accompany acylation reactions.
Scientific Research Applications
Dimethylprop-2-ynylsulphonium bromide is utilized in various scientific research applications:
Organic Synthesis: It serves as a catalyst for acylation reactions, facilitating the formation of amides and esters from carboxylic acids and nucleophiles.
Chemical Biology: The compound’s ability to undergo nucleophilic addition reactions makes it useful in the modification of biomolecules.
Material Science: It is employed in the synthesis of advanced materials, particularly those requiring precise functional group transformations.
Mechanism of Action
The mechanism of action of dimethylprop-2-ynylsulphonium bromide involves its isomerization to the allenic form, which is more reactive towards nucleophiles. The nucleophilic addition to the allenic isomer leads to the formation of adducts, which can undergo further transformations depending on the reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
Dimethylprop-2-ynylsulphonium bromide can be compared with other similar compounds such as prop-2-ynyltriphenylphosphonium bromide and triethylprop-2-ynylammonium bromide:
Prop-2-ynyltriphenylphosphonium bromide: Similar in its ability to undergo isomerization and nucleophilic addition reactions, but differs in the nature of the phosphonium ion.
Triethylprop-2-ynylammonium bromide: Unlike this compound, this compound is inert in the isomerization-addition-acylation sequence.
This compound stands out due to its unique reactivity and versatility in organic synthesis, making it a valuable tool for chemists.
Properties
IUPAC Name |
dimethyl(prop-2-ynyl)sulfanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9S.BrH/c1-4-5-6(2)3;/h1H,5H2,2-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHKVBHEWPBWAS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC#C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946106 | |
Record name | Dimethyl(prop-2-yn-1-yl)sulfanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23451-62-9 | |
Record name | Sulfonium, dimethyl-2-propyn-1-yl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23451-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylprop-2-ynylsulphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl(prop-2-yn-1-yl)sulfanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylprop-2-ynylsulphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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